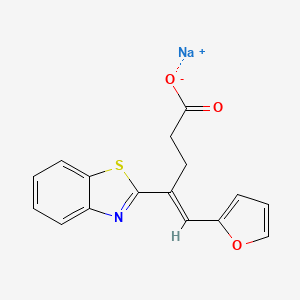

sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate

Description

Sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is a synthetic organic compound featuring a conjugated pent-4-enoate backbone substituted with a benzothiazole ring and a furan moiety. The (4E)-stereochemistry indicates a trans-configuration at the double bond, which likely influences its electronic properties and biological interactions. The sodium salt form enhances solubility, making it suitable for applications in aqueous systems or biological assays .

This compound is commercially available through suppliers such as Shandong Lingchem New Material Co., Ltd. and Suzhou Myland Nutraceuticals Inc., with pricing tiers ranging from €331.00 (50 mg) to €684.00 (500 mg) .

Propriétés

IUPAC Name |

sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.Na/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16;/h1-6,9-10H,7-8H2,(H,18,19);/q;+1/p-1/b11-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLVSLFWXRRLMC-ASTDGNLGSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step might involve the formation of the pent-4-enoate moiety under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form different functional groups.

Reduction: Reduction reactions could lead to the formation of saturated derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents. The presence of multiple functional groups could allow for interactions with various biological targets.

Industry

In industry, sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and furan rings could facilitate binding to specific molecular targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs

The compound’s unique structure combines benzothiazole (a heterocyclic aromatic system) and furan (an oxygen-containing heterocycle), which are pharmacophores present in several bioactive molecules. Key structural analogs include:

Key Structural Differences :

- LMM11 incorporates a sulfamoyl group and 1,3,4-oxadiazole, absent in the target compound.

- Thiazolyl hydrazones feature hydrazone linkages instead of the pent-4-enoate backbone.

- IV-3q replaces the benzothiazole with a diphenylmethylene amino group and uses a tert-butyl ester.

- AS601245 integrates a pyrimidine ring, enhancing its kinase inhibitory activity.

Inferences for Target Compound :

- The furan group (common in LMM11 and thiazolyl hydrazones) may contribute to antifungal or anticancer activity.

Commercial and Industrial Relevance

Advantages of Target Compound :

Activité Biologique

Sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is a complex organic compound notable for its unique structural features, including a benzothiazole ring and a furan ring. These structural characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

The compound can be synthesized through multi-step organic reactions, typically involving the formation of the benzothiazole ring followed by the introduction of the furan ring and the pent-4-enoate moiety. The synthesis often requires specific conditions, such as the presence of bases and suitable solvents to optimize yield and purity .

The biological activity of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is likely mediated through its interaction with various molecular targets. The compound's structure allows it to engage with enzymes or receptors, potentially modulating their activity. The benzothiazole and furan rings may facilitate binding to specific biological targets, leading to diverse effects such as:

- Antimicrobial Activity : Compounds containing benzothiazole and furan rings have been studied for their antimicrobial properties, which could make sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate a candidate for further investigation in this area.

- Anticancer Potential : The structural components suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduction in cell viability | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

Several studies have explored the biological implications of compounds similar to sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate:

- Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antimicrobial properties against various pathogens. The presence of the furan moiety in sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate may enhance this activity through synergistic effects .

- Anticancer Research : Research on similar compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells by interfering with critical signaling pathways .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with benzothiazole rings can effectively inhibit enzymes involved in metabolic pathways, suggesting that sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate could exhibit similar effects .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify proton environments (e.g., furan β-hydrogens at δ 6.3–7.2 ppm, benzothiazole aromatic signals at δ 7.5–8.5 ppm).

- FT-IR : Confirm carbonyl stretches (~1680 cm⁻¹) and C=C conjugation (~1600 cm⁻¹).

- HPLC-MS : Quantify purity (>98%) and detect stereoisomers (C18 column, acetonitrile/water mobile phase) .

How do substituents on the benzothiazole and furan rings influence bioactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., -Cl, -NO₂) on benzothiazole enhance electrophilicity, improving target binding (e.g., kinase inhibition). Furan’s oxygen lone pairs facilitate π-stacking with aromatic residues in enzymes. Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing furan with thiophene) reveal bioactivity trends. Computational docking (AutoDock Vina) predicts binding affinities .

What computational strategies predict binding modes with biological targets like 3CLpro or kinases?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) using GROMACS. Analyze RMSD (<2.0 Å stability) and binding free energy (MM-PBSA).

- Docking : Use Schrödinger’s Glide for pose prediction. Key interactions: benzothiazole’s sulfur with cysteine residues, furan’s oxygen with backbone amides.

- Pharmacophore Modeling : Identify critical features (hydrogen bond acceptors, hydrophobic pockets) .

How can contradictions in toxicity data (e.g., LD50 variability) be resolved?

Advanced Research Question

Variability arises from substituent-dependent metabolism (e.g., heptylthio groups increase hepatotoxicity). Resolve conflicts via:

- In vitro assays : HepG2 cell viability (MTT assay) and CYP450 inhibition screening.

- In vivo models : Acute toxicity in rodents (OECD 423 guidelines), measuring ALT/AST levels.

- QSAR Models : Correlate substituent lipophilicity (logP) with toxicity thresholds .

What thermal analysis methods assess stability and degradation pathways?

Basic Research Question

- DSC : Measure melting points (Tm) and decomposition onset (Td). For this compound, expect Tm ~180–200°C.

- TGA : Quantify weight loss under nitrogen (5% loss at 250°C indicates solvent evaporation; 50% loss at 300°C suggests backbone degradation).

- Isothermal Calorimetry : Monitor shelf-life stability at 25°C/60% RH .

How can hydrogen-bonding patterns inform supramolecular assembly in crystals?

Advanced Research Question

Graph-set analysis (Etter’s rules) identifies motifs like D(2) (two donor-acceptor pairs) or R₂²(8) (eight-membered rings). For this compound, benzothiazole N and furan O form intermolecular H-bonds (2.8–3.2 Å), stabilizing layered packing. SHELXL’s HKLF 4 refines H-atom positions. Compare with Cambridge Structural Database entries .

What reaction mechanisms explain the stereoselective formation of the (4E)-pent-4-enoate moiety?

Advanced Research Question

The E-configuration arises from kinetic control during Wittig or Horner-Wadsworth-Emmons reactions. Use deuterium labeling (²H NMR) to track proton transfer. Transition-state modeling (Gaussian 09, B3LYP/6-31G*) confirms steric hindrance from benzothiazole directs alkene geometry .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Advanced Research Question

- PBS (pH 7.4) : Hydrolysis of the ester group occurs within 48 hours (monitor via LC-MS).

- DMSO : Stabilizes the sodium salt but induces aggregation at >5% v/v.

- Acidic conditions (pH <3) : Protonate the carboxylate, reducing solubility. Use buffered media (HEPES, pH 6.8–7.2) for cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.